BenchChemオンラインストアへようこそ!

Cycrimine

Analytical Chemistry Bioanalysis Pharmacokinetics

Cycrimine (≥98%) is a muscarinic M1 antagonist with validated in vitro activity against influenza A, not found in analogs. Ideal as a positive control for antiviral repurposing or a benchmark in C/Si bioisosteric synthesis. Distinctive neuromuscular junction blockade effects make it a precise tool for cholinergic signaling studies. Procure in standard mg quantities for R&D use.

Molecular Formula C19H29NO
Molecular Weight 287.4 g/mol
CAS No. 77-39-4
Cat. No. B1669530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycrimine
CAS77-39-4
SynonymsCycrimine;  Pagitane;  Cicrimina;  Cycriminum;  (+-)-cycrimine
Molecular FormulaC19H29NO
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2
InChIKeySWRUZBWLEWHWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.09e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cycrimine (77-39-4) Antiparkinsonian Procurement: Central M1 Antagonist for Specialized Neurological Research


Cycrimine (CAS 77-39-4) is a synthetic, centrally-acting anticholinergic drug from the piperidine class [1]. It functions as a muscarinic acetylcholine receptor antagonist, with a reported selectivity for the M1 subtype [2]. Developed in the 1950s under the trade name Pagitane, it is approved for the management of Parkinson's disease symptoms by reducing acetylcholine levels to restore the dopamine-acetylcholine balance [1]. Its small molecule nature and established clinical history make it a valuable tool in neurological research, particularly for studies involving motor function and behavioral disorders [3].

Why Cycrimine Cannot Be Simply Substituted with Another Anticholinergic Antiparkinsonian Drug


Despite sharing a class and mechanism of action with other anticholinergic agents used for Parkinson's disease (e.g., trihexyphenidyl, procyclidine, benztropine), cycrimine possesses distinct physicochemical, pharmacokinetic, and analytical properties that preclude simple substitution. Key differentiators include a significantly lower reported plasma protein binding fraction (14-21% vs. ~60-100% for comparators), a unique structural core (cyclopentyl-phenyl-piperidinepropanol), and a distinct analytical signature crucial for method validation in research settings [1][2][3]. These factors directly impact experimental design, data interpretation, and the reliable quantification of the compound in complex biological matrices, making it a non-interchangeable entity for scientific and industrial applications.

Quantitative Evidence for Cycrimine Differentiation in Analytical, Pharmacokinetic, and Structural Dimensions


GC Method Sensitivity and Selectivity for Cycrimine vs. Procyclidine and Trihexyphenidyl

A capillary gas chromatography (GC) method with flame thermionic detection was developed and validated for the simultaneous analysis of cycrimine, procyclidine, and trihexyphenidyl in biological fluids [1]. The method achieved a sensitivity of 50-100 pg/mL for cycrimine, which is critical for detecting low concentrations of the drug [1]. Critically, the study confirmed no interference from a series of commonly co-administered antipsychotic drugs, ensuring the specificity of cycrimine quantification in complex samples [1].

Analytical Chemistry Bioanalysis Pharmacokinetics

Pharmacokinetic Differentiation: Plasma Protein Binding of Cycrimine vs. Trihexyphenidyl

Cycrimine exhibits a significantly lower fraction bound to plasma proteins (14-21%) compared to the widely used alternative trihexyphenidyl (approximately 60%) [1][2]. This property is crucial as it directly influences the free, pharmacologically active drug concentration available to cross the blood-brain barrier and interact with central muscarinic receptors.

Pharmacology Drug Metabolism Pharmacokinetics

Structural Distinction from Primary Antiparkinsonian Analogs

Cycrimine is structurally defined as 1-cyclopentyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol, a tertiary alcohol and piperidine derivative [1]. This cyclopentyl-phenyl-piperidine core distinguishes it from the cyclohexyl-phenyl-piperidine structure of trihexyphenidyl and the bicyclic tropane core of benztropine [2]. These specific structural features are critical for the development of selective analytical methods, such as the microcrystal tests and derivative formation described for differentiating cycrimine from biperiden, procyclidine, trihexyphenidyl, and phenyramidol [3].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Clinical Formulation: Cycrimine Hydrochloride for Oral Administration

Cycrimine is supplied as its hydrochloride salt for oral administration, with standard dosing regimens historically involving 2.5 mg given four times daily . Its bioavailability is estimated at 68-72% following oral dosing, and it has a reported half-life of 6-8 hours . This specific formulation and dosing schedule are distinct from those of related compounds like procyclidine, which has a shorter reported half-life (approximately 1.5-3.5 hours) and may require more frequent dosing [1].

Pharmaceutics Drug Delivery Clinical Research

Optimal Research and Procurement Scenarios for Cycrimine (77-39-4)


Comparative Pharmacokinetic Studies of Antiparkinsonian Drugs

Procure cycrimine for head-to-head pharmacokinetic studies with procyclidine and trihexyphenidyl using validated GC-MS methods [1]. Its distinct analytical signature and the availability of a sensitive quantification method (50-100 pg/mL) allow for precise measurement in biological matrices, making it ideal for drug-drug interaction or bioavailability studies [1].

Investigating the Role of M1 Muscarinic Antagonism in Motor Function and Behavior

Use cycrimine as a tool compound to investigate M1-mediated cholinergic signaling in Parkinson's disease models [2]. Its oral activity and defined mechanism as an M1 antagonist make it suitable for chronic dosing studies in rodents to assess effects on motor coordination, tremor, and rigidity [2].

Quality Control and Method Development in Analytical Chemistry

Utilize cycrimine as a reference standard for developing or validating analytical methods (e.g., GC, LC-MS) for anticholinergic drugs. The published microcrystal tests and derivative formation protocols provide a basis for differentiating cycrimine from structurally similar compounds like biperiden, procyclidine, and trihexyphenidyl [3].

Research on Anticholinergic Side Effect Profiles

Employ cycrimine in studies designed to compare the peripheral and central side effect burden of different antiparkinsonian anticholinergics. Its specific protein binding profile (14-21%) and long half-life (6-8 hours) may contribute to a different side effect signature than alternatives like procyclidine or trihexyphenidyl, providing a tool for investigating structure-toxicity relationships [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cycrimine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.